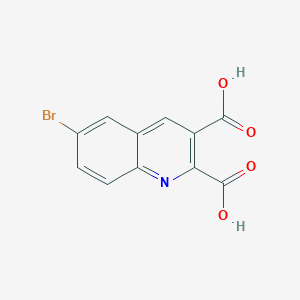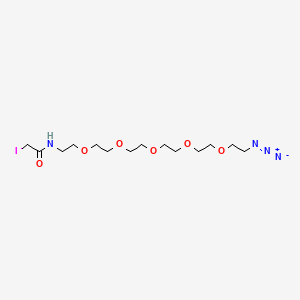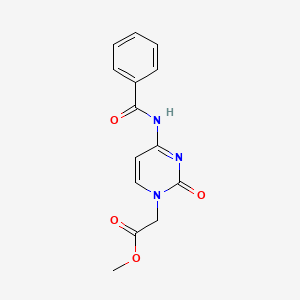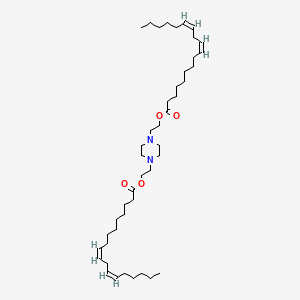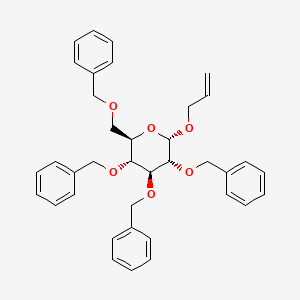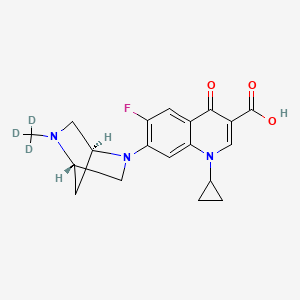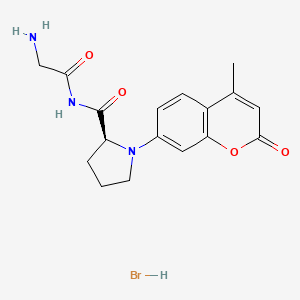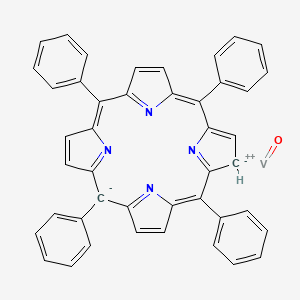![molecular formula C22H21F3N4O B11928636 N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピペリジン環、ジフルオロフェニル基、ベンズアミド部分を備えた独自の構造を特徴としています。その独特の化学的特性は、医薬品化学および製薬研究において関心の対象となっています。
準備方法
合成経路と反応条件
(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドの合成は、通常、容易に入手可能な出発物質から始まる複数の手順を伴います。このプロセスには以下が含まれる場合があります。
ピペリジン環の形成: この手順には、適切な前駆体の環化が制御された条件下で行われます。
ジフルオロフェニル基の導入: これは、求電子置換反応によって達成できます。
ベンズアミド部分の付加: この手順では、通常、EDCIまたはHATUなどのカップリング試薬を使用してアミド結合が形成されます。
最終アセンブリ: 最終的な化合物は、一連の縮合および精製手順によって組み立てられます。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために合成経路の最適化が必要になる場合があります。連続フロー化学や自動合成などの技術を使用して、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類
(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドは、さまざまな化学反応を起こす可能性があり、その中には以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して還元反応を行うことができます。
置換: 求核置換反応は、芳香族環の特定の位置で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 求核芳香族置換のためのDMF中の水素化ナトリウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する場合がありますが、還元はアルコールやアミンを生成する場合があります。
科学的研究の応用
(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用について調査されています。
医学: さまざまな病気の治療における治療の可能性について探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、受容体または酵素に結合し、それらの活性を調節して、下流のシグナル伝達経路をトリガーする可能性があります。関与する正確な分子標的と経路を解明するには、詳細な研究が必要です。
類似化合物の比較
類似化合物
- **N-[(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドは、他のピペリジンベースの化合物やベンズアミド誘導体と構造的な類似性を共有しています。
独自性
- ジフルオロフェニル基の存在と官能基の特定の配置により、この化合物は他の類似の分子とは異なる独自の化学的特性を付与します。
結論
(3S,4S)-4-(3,4-ジフルオロフェニル)ピペリジン-3-イル]-2-フルオロ-4-(2-メチルピラゾール-3-イル)ベンズアミドは、さまざまな科学分野で大きな可能性を秘めた汎用性の高い化合物です。その独自の構造と化学的特性は、さらなる研究開発のための貴重な対象となります。
類似化合物との比較
Similar Compounds
- **N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide shares structural similarities with other piperidine-based compounds and benzamide derivatives.
Uniqueness
- The presence of the difluorophenyl group and the specific arrangement of functional groups confer unique chemical properties to this compound, distinguishing it from other similar molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for further research and development.
特性
分子式 |
C22H21F3N4O |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C22H21F3N4O/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30)/t15-,20+/m0/s1 |
InChIキー |
PALTUSLCLFDFQQ-MGPUTAFESA-N |
異性体SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F |
正規SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


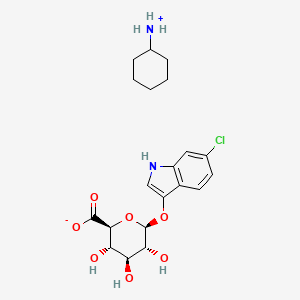
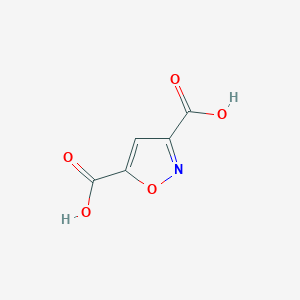
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
